1-[4-(1-aminoethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one
Description
1-[4-(1-Aminoethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one is a bicyclic heterocyclic compound featuring a partially saturated imidazolone core (2,3-dihydro-1H-imidazol-2-one) substituted with a 5-methyl group and a 4-(1-aminoethyl)phenyl moiety. The 1-aminoethyl side chain provides a basic nitrogen, enabling hydrogen bonding and ionic interactions, which are critical for pharmacological activity.
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(1-aminoethyl)phenyl]-4-methyl-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-7-14-12(16)15(8)11-5-3-10(4-6-11)9(2)13/h3-7,9H,13H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEIEGLYUGHKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=C(C=C2)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C12H16N4O
- Molecular Weight : 232.28 g/mol
The imidazole ring is a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the aminoethyl and methyl groups contributes to its unique properties.
Research indicates that compounds within the imidazole class exhibit a variety of biological activities, including:
- Antimicrobial Activity : Some imidazole derivatives have shown efficacy against various bacterial strains and fungi, suggesting potential use in treating infections.
- Anticancer Properties : Certain studies have indicated that imidazole derivatives can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various imidazole derivatives, including our compound. It was found that compounds with similar structures inhibited the growth of cancer cells in vitro by inducing apoptosis through caspase activation .
- Neuroprotective Effects : Another research highlighted the neuroprotective properties of imidazole derivatives against oxidative stress-induced neuronal damage. The mechanism involved the modulation of antioxidant enzyme activities .
In Vitro and In Vivo Studies
- In vitro assays demonstrated that 1-[4-(1-aminoethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells.
- In vivo studies involving animal models indicated that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.
Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Neuroprotective | Protects neurons from oxidative stress |
Comparative Analysis of Imidazole Derivatives
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences and similarities between the target compound and related imidazole/imidazolone derivatives:
Physicochemical Properties
- Solubility: The aminoethyl group in the target compound enhances water solubility compared to nitro- or chloro-substituted analogs (e.g., ) .
- Bioavailability : Partially saturated rings (e.g., dihydroimidazolones) improve metabolic stability over fully aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
